4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione
Description
4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione is a sulfur-containing heterocyclic compound featuring a benzo[d][1,3]dioxole core substituted with two tert-butyl groups at the 4- and 6-positions and a thione (C=S) group at the 2-position. The tert-butyl groups confer steric bulk, enhancing thermal stability and influencing reactivity by shielding the thione moiety.
Properties
Molecular Formula |
C15H20O2S |
|---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
4,6-ditert-butyl-1,3-benzodioxole-2-thione |
InChI |
InChI=1S/C15H20O2S/c1-14(2,3)9-7-10(15(4,5)6)12-11(8-9)16-13(18)17-12/h7-8H,1-6H3 |
InChI Key |
PITNWZARTKUXBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C2C(=C1)OC(=S)O2)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione typically involves the reaction of 4,6-di-tert-butylcatechol with carbon disulfide in the presence of a base. The reaction proceeds through the formation of an intermediate dithiocarbonate, which then undergoes cyclization to form the desired thione compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
While specific industrial production methods for 4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and oxone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione involves its interaction with various molecular targets. The thione group can act as a nucleophile, participating in reactions with electrophilic species. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes . The exact pathways and targets depend on the specific application and the derivatives being studied.
Comparison with Similar Compounds
Benzo[d][1,3]dioxaphosphole Derivatives
Structural Analogue : 4,6-Di-tert-butylbenzo[d][1,3]dioxaphosphole 2-oxide (7f) and its dimer, 2,2′-oxybis(4,6-di-tert-butylbenzo[d][1,3]dioxaphosphole) (14g) .
Key Differences :
- Heteroatom Replacement : The sulfur in the thione group is replaced by phosphorus in 7f and 14g, altering electronic properties. The P=O group in 7f is more polarizable than C=S, affecting ligand-metal interactions.
- Reactivity : Phosphorus-containing derivatives dimerize readily under basic conditions (e.g., triethylamine), forming stable P-O-P linkages (14g), whereas the thione analogue is less prone to such dimerization due to weaker S-O bond formation tendencies.
- Applications : Phosphorus derivatives are explored in hypodiphosphoric acid synthesis, while the thione compound may serve as a thiourea precursor or in radical scavenging.
Table 1 : Comparison of Benzo[d][1,3]dioxole Derivatives with Heteroatom Variations
| Compound | Heteroatom | Key Functional Group | Stability | Reactivity Profile |
|---|---|---|---|---|
| 4,6-Di-t-Bu-benzo[d][1,3]dioxole-2-thione | S | C=S | High (steric bulk) | Nucleophilic addition |
| 4,6-Di-t-Bu-benzo[d][1,3]dioxaphosphole 2-oxide (7f) | P | P=O | Moderate | Dimerization under base |
Thieno[3,4-d][1,3]dioxole-2-thione
Structural Analogue: Thieno[3,4-d][1,3]dioxole-2-thione (a fused thiophene-dioxole system) . Key Differences:
- Aromatic System : The benzo ring in 4,6-di-t-Bu derivative is replaced by a thiophene, altering π-conjugation and electron affinity.
- Electronic Properties: The thiophene fusion enhances electron delocalization, making the thieno derivative more suitable for conductive polymers, whereas the benzo analogue’s tert-butyl groups prioritize steric protection over conductivity.
- Synthetic Utility: Thieno derivatives are leveraged in organic electronics, while the benzo-thione compound is tailored for sterically hindered environments.
Triazine-Based Phenolic Derivatives
Structural Analogue: 2,6-Di-tert-butyl-4-(4,6-bis(octylthio)-1,3,5-triazin-2-ylamino)phenol . Key Differences:
- Core Structure : A triazine ring replaces the benzo[d][1,3]dioxole, introducing nitrogen atoms that enhance hydrogen-bonding capacity.
- Functionality: The phenolic -OH and triazine-thioether groups in the triazine derivative enable antioxidant behavior, contrasting with the benzo-thione’s role in metal chelation or catalysis.
- Substituent Effects: Both compounds feature tert-butyl groups for stability, but the triazine derivative’s octylthio chains improve solubility in nonpolar media.
Table 2 : Functional Group Impact on Applications
| Compound | Core Structure | Key Functional Groups | Primary Application |
|---|---|---|---|
| 4,6-Di-t-Bu-benzo[d][1,3]dioxole-2-thione | Benzo[d][1,3]dioxole | C=S, tert-butyl | Catalysis, ligand design |
| Triazine-phenol derivative | 1,3,5-Triazine | -NH-, -S-C8H17, -OH | Antioxidants, stabilizers |
Benzo[d][1,3]dioxole Cyclopropane Carboxamides
Structural Analogue : Benzo[d][1,3]dioxole derivatives with cyclopropane carboxamide substituents .
Key Differences :
- Bioactivity : Cyclopropane carboxamide derivatives exhibit corrector activity in biochemical assays (e.g., protein folding), whereas the thione compound’s applications are more physicochemical.
- Substituent Flexibility : The tert-butyl groups in the thione derivative limit conformational freedom compared to cyclopropane-carboxamide moieties, which offer rotational flexibility for target binding.
Biological Activity
4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione is an organic compound featuring a unique structure that includes two tert-butyl groups and a benzo[d][1,3]dioxole core. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione is C15H18O3S. Its structure can be represented as follows:
This compound is characterized by:
- Two tert-butyl groups : These bulky groups provide steric hindrance, enhancing stability.
- Dioxole ring : This heterocyclic structure contributes to the compound's reactivity and potential biological interactions.
Antimicrobial Properties
Research indicates that derivatives of 4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione exhibit significant antimicrobial activity. For instance, a study demonstrated that compounds derived from similar structures displayed potent antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL for various derivatives .
Anticancer Activity
Several studies have explored the anticancer potential of this compound. A notable case study involved testing its derivatives against various cancer cell lines, including MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The results showed that certain derivatives inhibited cell proliferation effectively, suggesting potential as a chemotherapeutic agent . The mechanism appears to involve apoptosis induction and cell cycle arrest.
The biological activity of 4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione may be attributed to its ability to interact with specific molecular targets within cells. The presence of the dioxole moiety is believed to facilitate electron transfer processes that can lead to the formation of reactive intermediates. These intermediates may engage in further chemical transformations that disrupt cellular functions in pathogens or cancer cells.
Synthesis
The synthesis of 4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione typically involves several steps:
- Formation of the dioxole ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of tert-butyl groups : These groups are often added via alkylation reactions.
- Thionation : The final step involves converting the dioxole derivative into its thione form using sulfur-containing reagents.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
